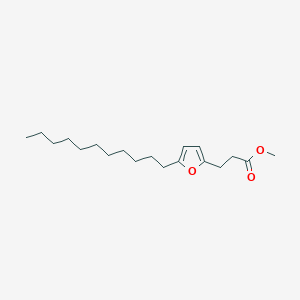
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane is a halogenated organic compound characterized by the presence of chlorine, iodine, and multiple fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with chlorine and iodine in the presence of fluorine. Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different products.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: The compound’s unique properties make it useful in studying halogen bonding and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane involves its ability to participate in halogen bonding and interact with various molecular targets. The presence of multiple halogen atoms allows it to form strong interactions with other molecules, influencing their chemical behavior and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane can be compared with other halogenated compounds such as:
Octafluoro-1,4-diiodobutane: Similar in structure but contains two iodine atoms instead of chlorine and iodine.
Octafluoro-2-butene: Contains fluorine atoms but lacks chlorine and iodine.
1-Iodobutane: Contains iodine but lacks the extensive fluorination.
The uniqueness of this compound lies in its combination of chlorine, iodine, and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
65975-08-8 |
|---|---|
Molekularformel |
C4ClF8I |
Molekulargewicht |
362.39 g/mol |
IUPAC-Name |
1-chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane |
InChI |
InChI=1S/C4ClF8I/c5-3(10,14)1(6,7)2(8,9)4(11,12)13 |
InChI-Schlüssel |
ZBYDTFRASKIVDY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(Cl)I)(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)

![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)



![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)


![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
